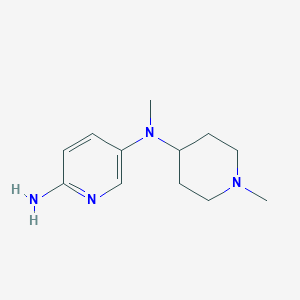
5-N-methyl-5-N-(1-methylpiperidin-4-yl)pyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-N-methyl-5-N-(1-methylpiperidin-4-yl)pyridine-2,5-diamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-methyl-5-N-(1-methylpiperidin-4-yl)pyridine-2,5-diamine involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of amine groups through amination reactions.
Methylation Reactions: Methylation of nitrogen atoms to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-N-methyl-5-N-(1-methylpiperidin-4-yl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms using oxidizing agents.
Reduction: Reduction of the compound to its reduced forms using reducing agents.
Substitution: Substitution of functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Scientific Research Applications
5-N-methyl-5-N-(1-methylpiperidin-4-yl)pyridine-2,5-diamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-N-methyl-5-N-(1-methylpiperidin-4-yl)pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-piperidinol
- 1-Methyl-4-piperidone
- 2-Pyridylamine, 5-methyl-N-4-piperidinyl-
Uniqueness
5-N-methyl-5-N-(1-methylpiperidin-4-yl)pyridine-2,5-diamine is unique due to its specific substitution pattern and the presence of both piperidine and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H20N4 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-N-methyl-5-N-(1-methylpiperidin-4-yl)pyridine-2,5-diamine |
InChI |
InChI=1S/C12H20N4/c1-15-7-5-10(6-8-15)16(2)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,13,14) |
InChI Key |
BHUWOSXUOYPFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















